molecular formula C6H11N5O2S B6757031 N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide

N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide

Cat. No.: B6757031
M. Wt: 217.25 g/mol
InChI Key: SNXUXJCGBBBYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide is a compound that features a tetrazole ring, a cyclopropane ring, and a sulfonamide group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. The presence of the cyclopropane ring adds rigidity to the molecule, while the sulfonamide group is known for its role in various pharmacological activities.

Properties

IUPAC Name

N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O2S/c12-14(13,6-1-2-6)9-3-4-11-8-5-7-10-11/h5-6,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXUXJCGBBBYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2N=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the [2+3] cycloaddition reaction between a nitrile and an azide. For instance, the reaction of 2-cyanoethylamine with sodium azide in the presence of a catalyst can yield the tetrazole ring.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be done by reacting an alkene with a diazo compound in the presence of a metal catalyst.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazolium salts.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Tetrazolium salts.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its pharmacological properties, it can be explored for the development of new drugs, particularly as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and bind to enzyme active sites, inhibiting their activity. The sulfonamide group can interact with proteins, altering their function. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-tetrazol-5-yl)ethyl]glycine
  • N-[2-(1H-tetrazol-5-yl)ethyl]benzamide
  • N-[2-(1H-tetrazol-5-yl)ethyl]thiadiazole

Uniqueness

N-[2-(tetrazol-2-yl)ethyl]cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which adds rigidity and enhances binding affinity. The combination of the tetrazole ring and sulfonamide group provides a unique pharmacological profile, making it a promising candidate for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.